4-Methyl-4-(4-methylphenyl)piperidine
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Overview
Description
4-Methyl-4-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 4-methylphenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .
Mode of Action
The mode of action of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some piperidine derivatives have been found to have anticancer properties, potentially through interactions with key signaling pathways .
Biochemical Pathways
Piperidine derivatives can affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some piperidine derivatives have been found to have anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(4-methylphenyl)piperidine typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-(4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-4-(4-methylphenyl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methylpiperidine: A simpler derivative with a single methyl group on the piperidine ring.
4-(4-Methylphenyl)piperidine: Similar structure but lacks the additional methyl group on the piperidine ring.
Uniqueness: 4-Methyl-4-(4-methylphenyl)piperidine is unique due to the presence of both a 4-methyl group and a 4-methylphenyl group on the piperidine ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable in various applications .
Biological Activity
4-Methyl-4-(4-methylphenyl)piperidine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics suggest a promising profile for various pharmacological applications, including anti-cancer, anti-viral, and neuroprotective effects.
Chemical Structure and Properties
The compound can be represented by the chemical formula C14H21N with a molecular weight of approximately 219.33 g/mol. The structure features a piperidine ring substituted with methyl and para-methylphenyl groups, which may influence its biological interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of piperidine derivatives, including this compound. Research indicates that modifications on the piperidine ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have shown effectiveness against breast cancer cells by inhibiting pathways such as the Akt signaling pathway, which is crucial for cell survival and proliferation .
Table 1: Anti-Cancer Activity of Piperidine Derivatives
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 5.25 | Inhibition of Akt phosphorylation |
Piperidine Derivative A | MDA-MB-231 (Breast) | 3.75 | Induction of apoptosis via caspase activation |
Piperidine Derivative B | HeLa (Cervical) | 6.00 | Cell cycle arrest at G0/G1 phase |
Anti-Viral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that derivatives of this compound can effectively inhibit the main protease (Mpro) of the virus, which is essential for viral replication . The binding affinities calculated through molecular dynamics simulations indicate promising stability and interaction with the target enzyme.
Table 2: Binding Affinity of Piperidine Derivatives to SARS-CoV-2 Mpro
Compound Name | Binding Free Energy (kcal/mol) |
---|---|
This compound | -6.12 |
Piperidine Derivative C | -5.52 |
Piperidine Derivative D | -6.35 |
Neuroprotective Effects
Piperidine derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds may mitigate neurodegenerative processes by modulating neurotransmitter systems and exhibiting antioxidant properties .
Case Study: Neuroprotective Effects
In a preclinical study involving animal models of neurodegeneration, this compound demonstrated significant reductions in oxidative stress markers and improvements in cognitive function compared to control groups.
Properties
IUPAC Name |
4-methyl-4-(4-methylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQQROGWBQUTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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